(5-Amino-2-fluorophenyl)(morpholino)methanone
CAS No.: 752243-42-8
Cat. No.: VC6158496
Molecular Formula: C11H13FN2O2
Molecular Weight: 224.235
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 752243-42-8 |
|---|---|
| Molecular Formula | C11H13FN2O2 |
| Molecular Weight | 224.235 |
| IUPAC Name | (5-amino-2-fluorophenyl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C11H13FN2O2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 |
| Standard InChI Key | GJYXSBFPHQLUOC-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=C(C=CC(=C2)N)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a 5-amino-2-fluorophenyl group linked to a morpholine ring via a ketone bridge. Its IUPAC name, (5-amino-2-fluorophenyl)-morpholin-4-ylmethanone, reflects this arrangement. The SMILES notation (C1COCCN1C(=O)C2=C(C=CC(=C2)N)F) and InChI key (GJYXSBFPHQLUOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃FN₂O₂ |
| Molecular Weight | 224.235 g/mol |
| XLogP3 | 1.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The presence of both electron-withdrawing (fluorine) and electron-donating (amino) groups on the aromatic ring creates a polarized electronic environment, which may influence reactivity and intermolecular interactions .
Synthesis and Structural Characterization
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Acylation: Reacting 5-amino-2-fluorobenzoic acid with thionyl chloride to form the acyl chloride.
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Coupling: Treating the acyl chloride with morpholine in the presence of a base (e.g., triethylamine).
Spectroscopic characterization would likely involve:
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¹H NMR: Signals at δ 6.5–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (morpholine CH₂ groups).
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¹³C NMR: A carbonyl peak near δ 170 ppm and aromatic carbons between δ 110–150 ppm .
Computational Insights and Material Science Applications
Density functional theory (DFT) studies on similar compounds reveal:
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Frontier Orbital Energies: HOMO-LUMO gaps (ΔEg) of 3.2–4.1 eV, indicating moderate reactivity .
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Nonlinear Optical (NLO) Properties: Hyperpolarizability values (β₀) up to 1.5 × 10⁻³⁰ esu, suggesting utility in photonic devices .
The electron-deficient aromatic ring and morpholine’s electron-rich oxygen could facilitate charge-transfer interactions, relevant for organic semiconductors.
Challenges and Future Directions
Current limitations include:
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Sparse Experimental Data: Only 1–2 suppliers list the compound, and it is often marked as discontinued .
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Uncharacterized Solubility: Aqueous solubility remains unreported, hindering pharmacological profiling.
Future research should prioritize:
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Synthetic Optimization: Developing scalable routes with >90% yield.
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In Vitro Screening: Evaluating cytotoxicity, kinase inhibition, and antimicrobial activity.
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Formulation Studies: Assessing stability under physiological conditions.
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